molecular formula C6H13NO3 B1589402 (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid CAS No. 87421-24-7

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid

Cat. No. B1589402
CAS RN: 87421-24-7
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-RFZPGFLSSA-N
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Description

“(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid” is a chiral molecule with dual stereocenters . It garners extensive attention in biochemical research due to its role as a reference standard . It holds significant value as a component in certain bacterial antibiotics . Ongoing studies have also delved into its expected efficacy to treat complex neurological ailments, including epilepsy and Alzheimer’s disease .


Molecular Structure Analysis

The molecular formula of “(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid” is C6H13NO3 . The InChI Key is ZAYJDMWJYCTABM-RFZPGFLSSA-N . The Canonical SMILES representation is CC©C(C(C(=O)O)N)O .

Scientific Research Applications

Resolution of Racemates for Synthesis

The compound is utilized in the resolution of racemates during chemical synthesis. This process is crucial for separating enantiomers, which are molecules that are mirror images of each other but cannot be superimposed. The unique chiral properties of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid allow it to interact with other chiral substances, leading to the formation of diastereomers that can be separated due to their different physical properties .

Chiral Pool Synthesis

As a chiral molecule itself, (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid serves as a starting material in chiral pool synthesis. This approach is used to create complex molecules with multiple chiral centers, leveraging the existing chirality of the starting material to control the stereochemistry of the final product .

Asymmetric Catalysis

This compound can act as a ligand for metal catalysts in asymmetric catalysis. The chiral environment it provides enables the preferential formation of one enantiomer over another in a chemical reaction, which is vital for producing enantiomerically pure pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

Due to its chiral nature and functional groups, (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid is a valuable intermediate in the pharmaceutical industry. It can be used to synthesize a variety of drugs, especially those requiring a specific stereochemistry for their biological activity .

Enzyme Inhibition Studies

Researchers use this compound in enzyme inhibition studies to understand the interaction between chiral molecules and enzymes. This is important for the design of new drugs that can target specific enzymes involved in disease processes .

Material Science

In material science, (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid can be employed to create chiral polymers or coatings. These materials have applications in areas such as optoelectronics, where the manipulation of polarized light is required .

Analytical Chemistry

The compound is used in analytical chemistry as a chiral derivatizing agent. It can react with other compounds to form products that are easier to separate and detect, which is particularly useful in the analysis of complex mixtures containing chiral substances .

Food and Flavor Industry

Lastly, (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid finds applications in the food and flavor industry. Its ability to resolve racemates can be used to purify natural extracts and enhance the flavor profile of food products .

properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449109
Record name (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid

CAS RN

87421-24-7
Record name (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
Reactant of Route 2
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid

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